molecular formula C10H14N5O13P3 B1221468 3'-dehydro-ATP

3'-dehydro-ATP

Cat. No.: B1221468
M. Wt: 505.17 g/mol
InChI Key: DWVQEFBZTUVQKH-XMRAEQSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Dehydro-ATP is a modified adenosine triphosphate (ATP) analog characterized by a structural alteration at the 3'-position of the ribose moiety. Such modifications are known to influence nucleotide interactions with enzymes, binding affinity, and metabolic stability . ATP analogs with 3'-position alterations, such as 3'-deoxyATP, 3'-azido, and 3'-amino derivatives, have been extensively studied to elucidate their biochemical roles, making them relevant comparators for inferring 3'-dehydro-ATP's properties.

Properties

Molecular Formula

C10H14N5O13P3

Molecular Weight

505.17 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H14N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,7-,10-/m1/s1

InChI Key

DWVQEFBZTUVQKH-XMRAEQSQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous ATP Derivatives

The table below summarizes key structural modifications, enzymatic interactions, and applications of ATP analogs with 3'-position alterations, based on evidence from diverse sources:

Compound Structural Modification Enzymatic Activity Key Findings Applications
3'-DeoxyATP 3'-OH replaced with hydrogen Poor competitor of ATP in (2'-5')(A)ₙ synthetase reactions Requires 2500× higher concentration than ATP for chain initiation Study of oligonucleotide synthesis mechanisms
3'-Deoxy-3'-amino-ATP 3'-OH replaced with amino group Competitive ATP inhibitor (Ki = 2.3 μM) Inhibits ATP-dependent processes; used in tRNA synthesis Enzyme inhibition studies
3'-(O-Propargyl)-ATP 3'-OH substituted with propargyl Substrate analog for ATP-dependent enzymes Enables click chemistry for labeling ATP-utilizing enzymes Probing enzyme kinetics and signal transduction
TNP-ATP 3'-OH conjugated with trinitrophenyl Hydrolyzed by heavy meromyosin ATPase Absorption maxima at 259, 408, and 470 nm; used as a fluorescent probe Reporter-labeled substrate for ATPase activity
2-Thio-ATP 2-position sulfur substitution Altered binding to ATP-dependent kinases Enhanced metabolic stability due to sulfur electronegativity Investigating kinase specificity and drug development
2',3'-Dialdehyde ATP 2' and 3' hydroxyls oxidized Irreversible inhibitor of ATP-binding proteins Forms covalent adducts with lysine residues Affinity labeling of nucleotide-binding sites

Enzymatic Activity and Inhibition Profiles

Competitive Inhibition

  • 3'-DeoxyATP : Demonstrates weak competition with ATP in (2'-5')(A)ₙ synthetase reactions, suggesting reduced binding affinity due to the absence of the 3'-hydroxyl group, which may hinder enzyme-substrate interactions .
  • 3'-Deoxy-3'-amino-ATP: Acts as a potent competitive inhibitor (Ki = 2.3 μM), likely due to the amino group mimicking the natural ATP structure while preventing catalytic turnover .

Substrate Utilization

  • TNP-ATP : Retains hydrolyzability by heavy meromyosin ATPase but with altered kinetics, as the bulky trinitrophenyl group may sterically hinder active-site interactions .
  • 3'-(O-Propargyl)-ATP : Serves as a substrate analog for enzymatic studies, enabling propargylamine-based labeling to track ATP-dependent processes .

Irreversible Binding

  • 2',3'-Dialdehyde ATP : Forms Schiff bases with lysine residues in ATP-binding pockets, irreversibly inhibiting enzymes like F1-ATPase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-dehydro-ATP
Reactant of Route 2
3'-dehydro-ATP

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